![molecular formula C14H15ClN4OS B2801925 2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide CAS No. 2415535-41-8](/img/structure/B2801925.png)
2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the thiadiazole family of compounds, which are known for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the inflammatory and pain pathways.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in the body, which are responsible for causing inflammation and pain. It has also been shown to increase the levels of certain neurotransmitters in the brain, which are involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its poor stability in certain solvents and its limited availability.
Future Directions
There are several future directions for the study of 2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide. One potential direction is to investigate its potential as a treatment for neuropathic pain. Another direction is to explore its potential as an antidepressant and anxiolytic agent. Additionally, further studies could be conducted to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide has been reported in the literature. It involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine to obtain 2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide. The yield of the reaction is reported to be around 70%.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to be effective in the treatment of anxiety and depression.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-9-17-18-14(21-9)19-7-11(8-19)16-13(20)6-10-4-2-3-5-12(10)15/h2-5,11H,6-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEAKGQGYZSJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide |
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